Cas no 921868-22-6 (2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide)

2-(4-Methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a specialized chemical compound featuring a benzoxazepin core with a substituted acetamide moiety. Its structural complexity, including the methoxyphenoxy and tetrahydrobenzoxazepin groups, suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting neurological or metabolic pathways. The compound's rigid heterocyclic framework may enhance binding affinity and selectivity, while the methoxy group could influence pharmacokinetic properties such as solubility and metabolic stability. This molecule is of interest for research applications, including drug discovery and biochemical studies, where its unique architecture may serve as a precursor for developing novel therapeutic agents.
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide structure
921868-22-6 structure
商品名:2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
CAS番号:921868-22-6
MF:C21H24N2O5
メガワット:384.425665855408
CID:6221766
PubChem ID:41753653

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
    • F2261-0106
    • 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
    • 921868-22-6
    • 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
    • AKOS024632634
    • インチ: 1S/C21H24N2O5/c1-21(2)13-28-18-11-14(5-10-17(18)23(3)20(21)25)22-19(24)12-27-16-8-6-15(26-4)7-9-16/h5-11H,12-13H2,1-4H3,(H,22,24)
    • InChIKey: WZORDXVHSLWJFG-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=C(C=CC=2N(C)C(C(C)(C)C1)=O)NC(COC1C=CC(=CC=1)OC)=O

計算された属性

  • せいみつぶんしりょう: 384.16852187g/mol
  • どういたいしつりょう: 384.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 559
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2261-0106-2mg
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2261-0106-4mg
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2261-0106-75mg
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2261-0106-20μmol
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2261-0106-3mg
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2261-0106-2μmol
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2261-0106-100mg
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2261-0106-5μmol
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2261-0106-10mg
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2261-0106-30mg
2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
921868-22-6 90%+
30mg
$178.5 2023-05-16

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide 関連文献

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 921868-22-6 and Product Name: 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

The compound with the CAS number 921868-22-6 and the product name 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, featuring a benzoxazepine core and an acetamide functional group, positions it as a promising candidate for further investigation in drug discovery and development.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The benzoxazepine scaffold, in particular, has been extensively studied for its biological activity and structural versatility. This class of compounds exhibits a wide range of pharmacological properties, making them valuable in the treatment of various diseases. The presence of the 4-methoxyphenoxy moiety in the molecular structure suggests potential interactions with biological targets that could modulate cellular processes relevant to human health.

The acetamide group at the nitrogen position is another key feature that contributes to the compound's pharmacological profile. Acetamides are well-known for their ability to enhance binding affinity and selectivity when incorporated into drug molecules. This functional group can participate in hydrogen bonding interactions with biological targets, thereby improving the compound's efficacy and reducing off-target effects. The specific arrangement of atoms within this molecule is likely to influence its solubility, bioavailability, and metabolic stability, all of which are critical factors in drug development.

In the context of current research trends, this compound aligns with the growing interest in multitarget-directed ligands (MTDLs). MTDLs are designed to interact with multiple biological targets simultaneously, offering a strategy to address complex diseases more effectively. The structural features of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide suggest that it may possess such multitarget capabilities. This could be particularly relevant in therapeutic areas where modulation of multiple pathways is required for optimal treatment outcomes.

Moreover, the benzoxazepine core has been implicated in various pharmacological activities, including anticonvulsant, antidepressant, and anti-inflammatory effects. The specific substitution pattern on this scaffold can fine-tune its biological activity towards particular therapeutic indications. The research community has been actively exploring derivatives of benzoxazepine to uncover new pharmacological entities with improved efficacy and safety profiles. The compound under discussion may represent a novel derivative that warrants further exploration.

The synthesis and characterization of this compound involve sophisticated chemical methodologies that are essential for producing complex molecules with high purity and yield. Advanced techniques such as solid-phase synthesis and chromatographic purification play a crucial role in ensuring the quality of the final product. These methods are integral to modern drug discovery pipelines and enable researchers to access structurally diverse libraries for screening purposes.

From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the interactions between this compound and its potential biological targets. Techniques such as docking simulations and molecular dynamics (MD) simulations allow researchers to predict binding affinities and understand how the molecule fits into its target receptor. These computational approaches are increasingly integrated into drug discovery workflows due to their efficiency and ability to reduce experimental costs.

The pharmacokinetic properties of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide are also critical considerations in its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated to ensure that the compound is safe and effective for clinical use. Preclinical studies involving animal models can provide preliminary data on these properties before human trials are initiated.

In conclusion,this compound with CAS no. 921868-22-6 represents a significant contribution to pharmaceutical chemistry due to its complex structure and potential therapeutic applications。The presence of key functional groups such as the benzoxazepine core and acetamide moiety positions it as a promising candidate for further investigation。Advances in synthetic chemistry,computational modeling,and pharmacological screening will be essential in determining its full potential as a therapeutic agent。The continued exploration of this class of compounds will undoubtedly contribute to the development of novel treatments for various diseases,enhancing patient care worldwide。

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